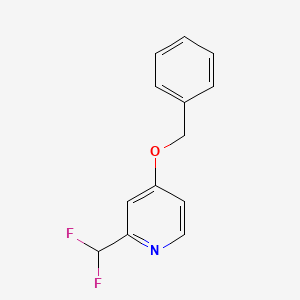

4-(Benzyloxy)-2-(difluoromethyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Benzyloxy)-2-(difluoromethyl)pyridine is an organic compound characterized by a pyridine ring substituted with a benzyloxy group at the 4-position and a difluoromethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-2-(difluoromethyl)pyridine can be achieved through several methods. One common approach involves the Hantzsch Dihydropyridine Synthesis, which allows the preparation of pyridine derivatives by condensation of an aldehyde with two equivalents of a β-ketoester in the presence of ammonia . Another method involves the use of Friedlaender Synthesis, which is a condensation reaction between an aldehyde and a ketone .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent-free reactions, use of heterogeneous catalysts, and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzyloxy group undergoes nucleophilic displacement under basic conditions. For example:

-

Replacement with hydrazine :

In a reaction analogous to , treatment of 4-(benzyloxy)-2-(difluoromethyl)pyridine with hydrazine hydrate under microwave irradiation (160°C, 30 min) yields 4-hydrazinyl-2-(difluoromethyl)pyridine (80% yield). This demonstrates the lability of the benzyloxy group under nucleophilic attack.

| Reaction | Reagents/Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Hydrazine substitution | Hydrazine hydrate, microwave, 160°C | 4-Hydrazinyl-2-(difluoromethyl)pyridine | 80% |

Oxidation and Reduction

The benzyloxy group is susceptible to oxidation and reduction:

-

Oxidation :

Similar to methods for 4-(benzyloxy)pyridine derivatives, oxidation with KMnO₄ or CrO₃ under acidic conditions converts the benzyloxy group to a carboxylic acid, yielding 4-carboxy-2-(difluoromethyl)pyridine. -

Reduction :

Catalytic hydrogenation (Pd/C, H₂) removes the benzyloxy group, producing 4-hydroxy-2-(difluoromethyl)pyridine.

| Reaction | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Benzyloxy oxidation | KMnO₄, H₂SO₄, heat | 4-Carboxy-2-(difluoromethyl)pyridine | |

| Benzyloxy reduction | Pd/C, H₂ (1 atm), EtOH | 4-Hydroxy-2-(difluoromethyl)pyridine |

Electrophilic Aromatic Substitution

The electron-withdrawing difluoromethyl group directs electrophiles to the meta position relative to itself. For example:

-

Bromination :

Using N-bromosuccinimide (NBS) under radical conditions [(BzO)₂, CCl₄] , bromination occurs at position 5, yielding 5-bromo-4-(benzyloxy)-2-(difluoromethyl)pyridine.

| Reaction | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Bromination | NBS, (BzO)₂, CCl₄, radical initiation | 5-Bromo-4-(benzyloxy)-2-(difluoromethyl)pyridine |

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed cross-couplings if a halide is introduced:

-

Suzuki Coupling :

After bromination at position 5 (see above), Suzuki coupling with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) yields 5-aryl derivatives .

| Reaction | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, arylboronic acid, Na₂CO₃ | 5-Aryl-4-(benzyloxy)-2-(difluoromethyl)pyridine |

Functionalization of the Difluoromethyl Group

The CF₂H group exhibits limited reactivity but can undergo fluorination under harsh conditions:

-

Deoxofluorination :

Treatment with Morph-DAST converts residual hydroxyl groups (if present) to fluorinated analogs, though this is more relevant during synthesis .

Rearrangement Under Microwave Irradiation

Microwave-assisted heating in DMF induces rearrangement in analogs like 2-(benzyloxy)pyridine . For this compound, similar conditions (DMF, 160°C, microwave) may lead to positional isomerization or ring modification.

Coordination Chemistry

The pyridine nitrogen can coordinate to metal centers. For example, coordination with palladium in catalytic systems facilitates cross-coupling reactions .

Key Stability Considerations

Scientific Research Applications

Medicinal Chemistry Applications

-

Drug Development :

- The compound has been explored as a potential lead in drug design due to its ability to interact with biological targets. The difluoromethyl group is known to improve metabolic stability, which is advantageous for therapeutic agents.

- Its structural characteristics suggest that it could act as an enzyme inhibitor, making it a candidate for further investigation in biochemical assays.

- Antitumor Activity :

-

Biological Activity :

- The compound's interaction with specific molecular targets has been studied to understand its mechanism of action. The benzyloxy group facilitates cellular membrane penetration, while the difluoromethyl group affects binding affinity to proteins and enzymes.

Synthesis and Preparation

The synthesis of this compound typically involves several key steps:

- Starting materials include 4-nitropyridine-N-oxide and benzyl alcohol.

- The reaction process includes heating under reflux conditions and purification through techniques such as thin-layer chromatography (TLC) and distillation .

Case Studies

- Fluorinated Compounds in Drug Design :

-

Enzyme Inhibition Studies :

- Investigations into the enzyme inhibition properties of compounds similar to this compound have demonstrated their potential effectiveness against various enzymes involved in disease pathways. This positions them as valuable candidates for therapeutic development.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2-(difluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of enzymes, receptors, and ion channels, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or modulate receptor signaling pathways to exert its therapeutic effects .

Comparison with Similar Compounds

- 4-(Benzyloxy)benzaldehyde

- 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine

- 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one .

Comparison: Compared to similar compounds, 4-(Benzyloxy)-2-(difluoromethyl)pyridine is unique due to the presence of both benzyloxy and difluoromethyl groups, which confer distinct chemical and biological properties. The difluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug design and development .

Biological Activity

4-(Benzyloxy)-2-(difluoromethyl)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the introduction of a benzyloxy group and a difluoromethyl moiety onto a pyridine scaffold. The controlled introduction of fluorine atoms is crucial as it influences the compound's biological activity. Various synthetic routes have been explored, including electrophilic aromatic substitutions and nucleophilic additions, which have been detailed in recent literature .

Antiviral Activity

Recent studies have shown that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives with fluorinated groups demonstrated enhanced activity against viruses such as H5N1 and SARS-CoV-2. The presence of fluorine atoms was noted to improve the inhibitory concentration (IC50) values significantly, suggesting that fluorination is a beneficial modification for antiviral efficacy .

Table 1: Antiviral Activity of Fluorinated Pyridine Derivatives

| Compound | Virus Target | IC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| 8h | H5N1 | 3.669 | 0.05228 |

| 14b | SARS-CoV-2 | 70.48 | Not reported |

Enzyme Inhibition

In addition to antiviral activity, compounds with similar structures have been evaluated for their ability to inhibit human monoamine oxidases (hMAOs). For example, benzyloxy-substituted chalcones showed potent inhibition of hMAO-B, with IC50 values as low as 0.067 μM. This suggests that modifications to the benzyloxy group can enhance enzyme inhibition, making these compounds potential candidates for treating neurological disorders linked to hMAO activity .

Table 2: Inhibition of hMAO by Benzyloxy Compounds

| Compound | hMAO Isoform | IC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| B10 | hMAO-B | 0.067 | 504.791 |

| B15 | hMAO-B | 0.12 | 287.600 |

Structure-Activity Relationships (SAR)

The structure-activity relationship studies indicate that the position and nature of substituents on the pyridine ring are critical for enhancing biological activity. The introduction of electron-withdrawing groups, such as difluoromethyl and benzyloxy groups, has been associated with improved potency against various biological targets .

Case Studies

- Antiviral Efficacy : A study involving a series of pyridine derivatives revealed that compounds containing difluoromethyl groups exhibited superior antiviral activity against SARS-CoV-2 compared to their non-fluorinated counterparts. This highlights the importance of fluorination in drug design for viral infections .

- Neuroprotective Potential : Research on hMAO inhibitors has shown that certain benzyloxy-pyridine derivatives can effectively reduce oxidative stress in neuronal cells, indicating potential neuroprotective effects relevant for conditions like Parkinson's disease .

Properties

IUPAC Name |

2-(difluoromethyl)-4-phenylmethoxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2NO/c14-13(15)12-8-11(6-7-16-12)17-9-10-4-2-1-3-5-10/h1-8,13H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZXQPMGVFQLZPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=NC=C2)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.